2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Catalog No.
S15669126
CAS No.
M.F
C16H11NO4
M. Wt
281.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Product Name

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

IUPAC Name

2-[(4-ethynylphenyl)methoxy]-5-nitrobenzaldehyde

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

InChI

InChI=1S/C16H11NO4/c1-2-12-3-5-13(6-4-12)11-21-16-8-7-15(17(19)20)9-14(16)10-18/h1,3-10H,11H2

InChI Key

LXPYTWLDSJJQJM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is an organic compound characterized by a nitro group and an ethynylbenzyl ether functional group. Its molecular formula is C15H13N1O3C_{15}H_{13}N_{1}O_{3} and it has a molecular weight of approximately 253.27 g/mol. The compound features a benzaldehyde moiety, which is a key structural element in many organic synthesis pathways and biological applications. The presence of the nitro group typically enhances the reactivity of the compound, making it a valuable intermediate in various

The chemical reactivity of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde can be attributed to its functional groups:

  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The nitro group may participate in nucleophilic aromatic substitution reactions, particularly under basic conditions, allowing for further functionalization of the aromatic ring.
  • Condensation Reactions: This compound can undergo condensation reactions with amines or other nucleophiles, potentially forming imines or other derivatives.

Research indicates that compounds with similar structural features to 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde exhibit various biological activities, including:

  • Antimicrobial Properties: Nitro-containing compounds are often evaluated for their potential as antimicrobial agents.
  • Antiviral Activity: Some studies suggest that derivatives of nitrobenzaldehydes may inhibit viral replication, making them candidates for antiviral drug development .
  • Cytotoxicity: The compound's ability to induce apoptosis in certain cancer cell lines has been explored, highlighting its potential as an anticancer agent.

The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde can be achieved through several methods:

  • Ethanol Reaction: A mixture of 4-ethynylphenol and 5-nitrobenzaldehyde can be reacted in ethanol with a base such as potassium hydroxide. This method typically yields the desired compound with good efficiency .
  • Oxidative Coupling: Starting from 4-ethynylphenol, oxidative coupling reactions can be employed to form the ether linkage followed by nitration to introduce the nitro group.
  • Direct Nitration: The compound can also be synthesized by nitrating a suitable precursor containing the ethynylbenzyl structure.

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde has various applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is being investigated for potential use in drug formulations targeting infections and cancers.
  • Material Science: Compounds like this are explored for their properties in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde with biological targets have shown it may interact with certain enzymes or receptors involved in disease pathways. For instance, its potential inhibition of viral entry mechanisms suggests that it could interfere with specific protein interactions essential for viral replication . Further research is required to elucidate its full interaction profile and mechanism of action.

Several compounds share structural similarities with 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde, including:

Compound NameStructure FeaturesUnique Aspects
2-(4-Chlorobenzyl)oxy-5-nitrobenzaldehydeChlorine substituent instead of ethynylEnhanced lipophilicity due to chlorine presence
2-(4-Methylbenzyl)oxy-5-nitrobenzaldehydeMethyl substituentPotentially different biological activity
4-(Ethynylphenoxy)-3-nitrophenolNitrophenol instead of benzaldehydeDifferent reactivity patterns

These compounds highlight the unique properties of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde, particularly its specific combination of functional groups that may confer distinct biological activities and reactivity not found in other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

281.06880783 g/mol

Monoisotopic Mass

281.06880783 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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